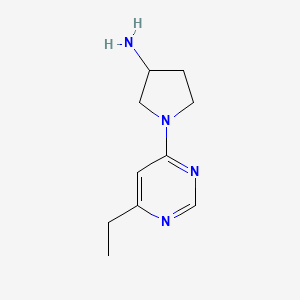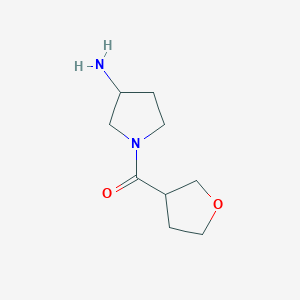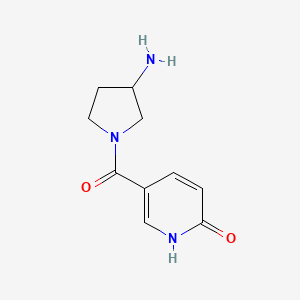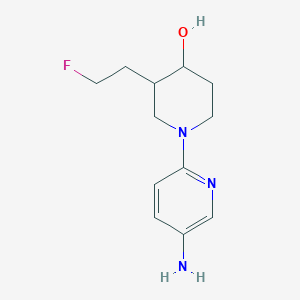
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
Vue d'ensemble
Description
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol (1-FEP) is an organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of piperidine and is an intermediate in the synthesis of a variety of compounds. 1-FEP has been studied for its unique properties and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Applications De Recherche Scientifique
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has been studied for its potential applications in various fields, including pharmacology, biochemistry, and medicine. In pharmacology, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In biochemistry, this compound has been used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and cosmetics. In medicine, this compound has been studied for its potential applications in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The exact mechanism of action of 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is not yet fully understood. However, it is believed that this compound acts by inhibiting enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to interfere with the activity of a variety of enzymes, such as cyclooxygenases, lipoxygenases, and proteases.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has been found to possess anti-oxidant, anti-apoptotic, and anti-angiogenic activities. In vivo studies have demonstrated that this compound can reduce inflammation, reduce tumor growth, and inhibit the growth of pathogenic microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is a relatively stable compound and is easy to synthesize in the laboratory. Additionally, this compound is relatively non-toxic, making it suitable for use in laboratory experiments. However, this compound is not commercially available and must be synthesized in the laboratory. Additionally, this compound has limited solubility in water and other polar solvents, making it difficult to use in some experiments.
Orientations Futures
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has recently gained attention in the scientific community due to its potential applications in various fields. Future research should focus on elucidating the exact mechanism of action of this compound and determining its potential clinical applications. Additionally, further research should be conducted to investigate the possible side effects of this compound and to develop more effective and less toxic formulations. Finally, research should be conducted to investigate the potential applications of this compound in the synthesis of other compounds.
Propriétés
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-5-3-9-8-16(6-4-11(9)17)12-2-1-10(14)7-15-12/h1-2,7,9,11,17H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIXJBFZLDXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




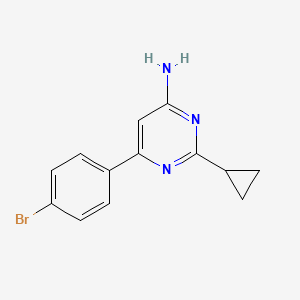
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)
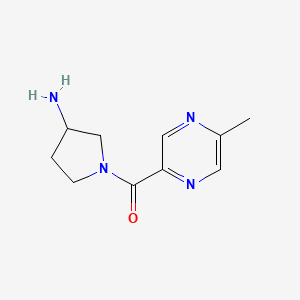
![[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491417.png)

![2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1491419.png)
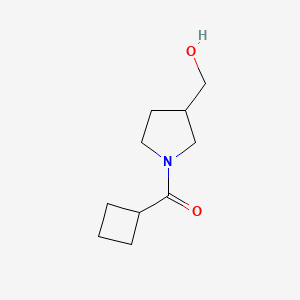
![N-[(oxan-4-yl)methyl]oxan-4-amine](/img/structure/B1491422.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1491423.png)
